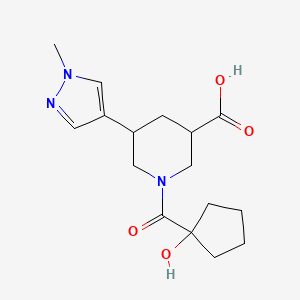![molecular formula C16H19F3N2O3 B7438853 [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B7438853.png)
[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone, also known as TFPAM-13, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone is a selective positive allosteric modulator of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning, memory, and addiction. This compound enhances the activity of the α4β2 nAChR, leading to increased dopamine release in the brain's reward center. This mechanism of action is believed to underlie this compound's therapeutic effects in addiction and other psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine release in the nucleus accumbens, a brain region associated with reward and addiction. Additionally, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone in lab experiments is its high selectivity for the α4β2 nAChR. This selectivity allows researchers to study the specific effects of this compound on this receptor without affecting other neurotransmitter systems. However, one limitation of using this compound is its limited solubility in aqueous solutions. This can make it difficult to administer this compound in certain experimental paradigms.
Orientations Futures
For research on [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone include the development of analogs with improved pharmacokinetic properties, long-term effects on the brain and behavior, and potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of [4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone involves the reaction of 3-(trifluoromethoxy)benzaldehyde with (4-piperidin-1-ylphenyl)methanamine in the presence of a reducing agent. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
[4-(3-Hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior in animals without producing the side effects associated with traditional addiction treatments. Additionally, this compound has been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
[4-(3-hydroxyazetidin-1-yl)piperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)24-14-3-1-2-11(8-14)15(23)20-6-4-12(5-7-20)21-9-13(22)10-21/h1-3,8,12-13,22H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPNXOVCZZNYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(C2)O)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-methylcyclobutyl)-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carbonyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7438776.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)
![1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)

![1-[(2-Cyclopropyl-1,3-thiazole-5-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B7438799.png)
![N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]-2,4-difluoro-3-hydroxybenzamide](/img/structure/B7438821.png)
![(1S,2R)-2-methylsulfonyl-1-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]cyclopropane-1-carbonitrile](/img/structure/B7438829.png)
![N,2-dimethyl-N-[2-(N-methylanilino)ethyl]-5-oxo-1H-pyrazole-3-carboxamide](/img/structure/B7438834.png)
![N-[1-[1-[2,2-difluoro-2-(4-fluorophenyl)ethyl]piperidin-4-yl]ethyl]acetamide](/img/structure/B7438839.png)


![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1-methyl-3-(1-methylpyrazolo[3,4-b]pyridin-4-yl)urea](/img/structure/B7438861.png)
![1-[2-(2-Methylphenoxy)propyl]-3-(1-oxidopyridin-1-ium-3-yl)urea](/img/structure/B7438864.png)
![N-[3-(methylsulfanylmethyl)phenyl]-1-azaspiro[4.4]non-3-ene-1-carboxamide](/img/structure/B7438865.png)